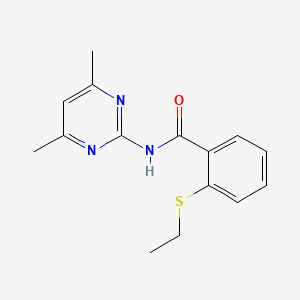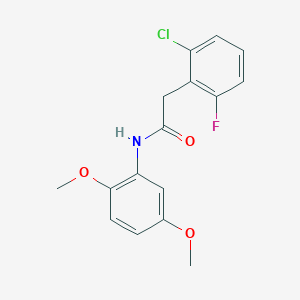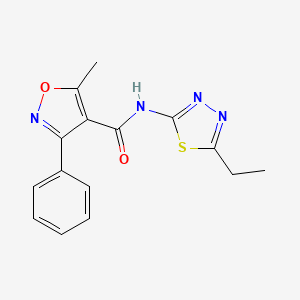
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiadiazole ring, an oxazole ring, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of ethyl hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate α-haloketone with an amide.
Coupling of the Rings: The thiadiazole and oxazole rings are then coupled through a condensation reaction with a suitable carboxylic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamide
- 2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to the presence of both thiadiazole and oxazole rings in its structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these rings with a carboxamide group enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Número CAS |
560099-75-4 |
|---|---|
Fórmula molecular |
C15H14N4O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-3-11-17-18-15(22-11)16-14(20)12-9(2)21-19-13(12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,18,20) |
Clave InChI |
OQTVBJCGVGXHFN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Solubilidad |
46.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170293.png)
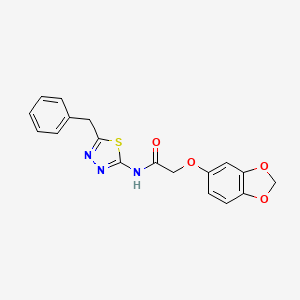
![Ethyl 1-[2-(4-fluorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B11170310.png)

![N-{3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B11170320.png)
![4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate](/img/structure/B11170324.png)
![N-benzyl-2-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B11170334.png)
![2-(4-fluorophenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B11170336.png)
![Ethyl {[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B11170350.png)
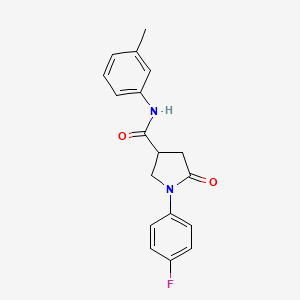
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11170363.png)

